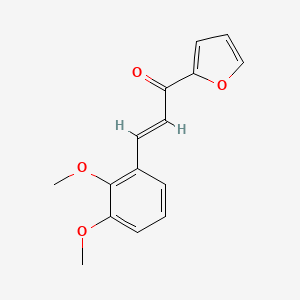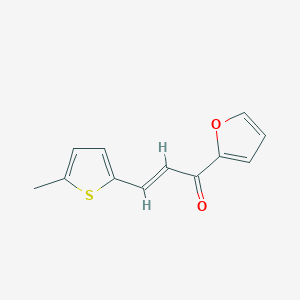
(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, otherwise known as 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan, is a compound derived from the class of organofurans. It is an important organic intermediate that is used in the synthesis of many organic compounds. The compound has been used for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan has been used in various scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It has also been used in the synthesis of other organic compounds, such as polymers and dyes. Additionally, the compound has been used in the synthesis of various heterocyclic compounds, such as pyridines and quinolines.
Mecanismo De Acción
The mechanism of action of 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan is not well understood. However, it is believed that the compound is able to act as a nucleophilic reagent, allowing it to react with other compounds in order to form new molecules. Additionally, it is believed that the compound is able to act as an electron donor, allowing it to transfer electrons to other molecules in order to form new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan are not well understood. However, it is believed that the compound is able to interact with various biological molecules, such as enzymes and proteins, in order to produce various biochemical and physiological effects. Additionally, it is believed that the compound is able to interact with cell membranes, allowing it to alter their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan in lab experiments include its low cost and its availability in various forms. Additionally, the compound is relatively stable and can be used in a wide range of temperatures. However, the compound is also highly reactive and can react with other compounds, making it difficult to handle in some experiments. Additionally, the compound is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan. One potential direction is to explore the compound’s ability to interact with various biological molecules, such as enzymes and proteins, in order to produce various biochemical and physiological effects. Additionally, the compound could be used in the synthesis of various pharmaceuticals and agrochemicals. Finally, the compound could be used in the synthesis of various heterocyclic compounds, such as pyridines and quinolines.
Métodos De Síntesis
The synthesis of 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan is typically carried out through a multi-step process. The first step involves the reaction of furan-2-ylmethanol with 2,5-dimethoxyphenylmagnesium bromide. This reaction yields the corresponding 2,5-dimethoxy-4-prop-2-en-1-ylphenyl-furan. The second step involves the reaction of the resulting product with a base, such as sodium hydroxide, to form the desired compound.
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBVWHWSOQKFOA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

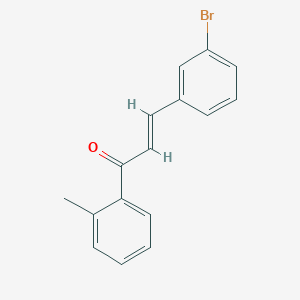
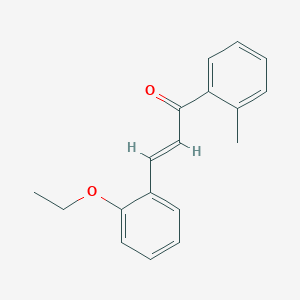
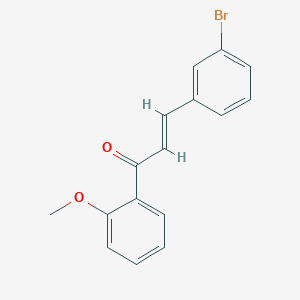
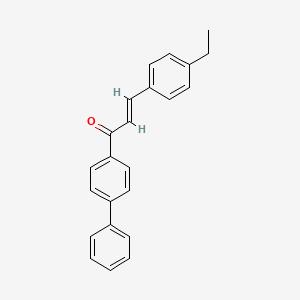
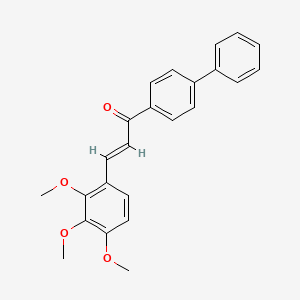
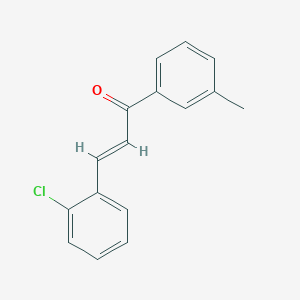
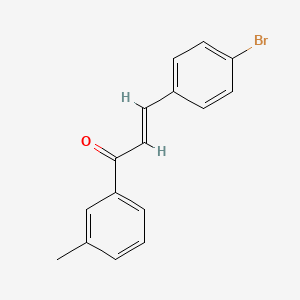


![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)

